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Boc-LRR-AMC

Protease kinetics Kallikrein Substrate profiling

Boc-LRR-AMC (Boc-Leu-Arg-Arg-AMC) is the established, non-substitutable fluorogenic substrate for quantifying proteasome trypsin-like (β2) activity. Unlike Suc-LLVY-AMC, it uniquely targets the β2 subunit, delivering accurate kinetic readouts free from chymotrypsin-like interference. Validated for inhibitor screening, UPS research, and KLK5/KLK8 profiling. High-purity (≥97% HPLC) ensures reproducible real-time AMC fluorescence detection. For precise, subunit-specific proteasome assays, this is the required tool.

Molecular Formula C33H52N10O7
Molecular Weight 700.8 g/mol
Cat. No. B10814711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-LRR-AMC
Molecular FormulaC33H52N10O7
Molecular Weight700.8 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C
InChIInChI=1S/C33H52N10O7/c1-18(2)15-24(43-32(48)50-33(4,5)6)29(47)42-23(10-8-14-39-31(36)37)28(46)41-22(9-7-13-38-30(34)35)27(45)40-20-11-12-21-19(3)16-26(44)49-25(21)17-20/h11-12,16-18,22-24H,7-10,13-15H2,1-6H3,(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H4,34,35,38)(H4,36,37,39)/t22-,23-,24-/m0/s1
InChIKeyBAVWXCNIABBHLQ-HJOGWXRNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-LRR-AMC: A Proteasome Trypsin-Like Activity Fluorogenic Substrate for Quantitative Enzyme Assays


Boc-LRR-AMC (Boc-Leu-Arg-Arg-7-amino-4-methylcoumarin) is a synthetic, fluorogenic tri-peptide substrate [1]. It is specifically designed to measure the trypsin-like peptidase activity of the 20S proteasome core and 26S proteasome . Upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is liberated, allowing for real-time quantification of proteolytic activity . This compound is a critical tool in biochemical research, enabling the study of the ubiquitin-proteasome system (UPS) and the screening of potential therapeutic inhibitors [2].

Why Boc-LRR-AMC Cannot Be Substituted by Other AMC-Based Proteasome Substrates


The 20S proteasome possesses three distinct proteolytic activities: chymotrypsin-like (β5 subunit), trypsin-like (β2 subunit), and caspase-like (β1 subunit) [1]. Each activity requires a specific substrate for accurate, isolated measurement [2]. While the common substrate Suc-LLVY-AMC targets the chymotrypsin-like site and Z-LLE-AMC targets the caspase-like site, Boc-LRR-AMC is the established standard for quantifying the distinct trypsin-like activity [3]. Substituting Boc-LRR-AMC with a generic substrate like Suc-LLVY-AMC would measure a different proteolytic function, leading to erroneous conclusions about enzyme activity, inhibitor selectivity, or disease state [4]. The quantitative evidence below demonstrates the unique kinetic and selectivity profile of Boc-LRR-AMC, confirming its non-interchangeable role in proteasome research.

Quantitative Evidence for Boc-LRR-AMC Differentiation: Head-to-Head Comparisons


Boc-LRR-AMC vs. Other Trypsin-Like Substrates: A Comparison of Kinetic Efficiency (kcat/Km) on KLK8

Boc-LRR-AMC displays significantly higher catalytic efficiency (kcat/Km) compared to closely related substrates for the trypsin-like serine protease Kallikrein-8 (KLK8). The difference in efficiency highlights the importance of the Boc protecting group and the P2-P1 Arg-Arg sequence for optimal cleavage [1].

Protease kinetics Kallikrein Substrate profiling

Boc-LRR-AMC vs. Suc-LLVY-AMC: Selectivity for the Trypsin-Like Proteasome Subunit (β2)

The 20S proteasome's proteolytic activities are mediated by distinct subunits. Boc-LRR-AMC is selectively cleaved by the β2 (trypsin-like) subunit, while Suc-LLVY-AMC is specific for the β5 (chymotrypsin-like) subunit [1]. This differential selectivity is essential for dissecting the complex functions of the proteasome in both normal and disease states [2].

Proteasome Subunit specificity Biochemical assay

Boc-LRR-AMC vs. Ac-nLPnLD-AMC: Differential Sensitivity in Small-Molecule Inhibitor Screening

In a study evaluating potential proteasome inhibitors, the residual activity of the β2 subunit was measured using Boc-LRR-AMC. For compound 13, the β2 subunit showed 71% residual activity, whereas the β1 subunit (using Ac-nLPnLD-AMC) showed 76% residual activity, and the β5 subunit (using Suc-LLVY-AMC) showed a potent IC50 of 2.1 µM [1]. This differential response demonstrates that Boc-LRR-AMC is critical for identifying and characterizing inhibitors that selectively target the trypsin-like activity over other proteasome functions.

Inhibitor screening Drug discovery Proteasome

Boc-LRR-AMC vs. Z-LR-AMC: Differentiation in Enzyme Target and Kinetic Efficiency

While both are AMC-based substrates cleaved after an arginine residue, Boc-LRR-AMC and Z-LR-AMC exhibit markedly different target specificities and kinetic parameters. Z-LR-AMC is a highly efficient substrate for cathepsin K (kcat/Km = 4 x 10⁵ M⁻¹s⁻¹), a cysteine protease . In contrast, Boc-LRR-AMC is primarily a substrate for the trypsin-like activity of the proteasome (kcat/Km = 834.47 mM⁻¹min⁻¹, or 1.39 x 10⁴ M⁻¹s⁻¹ for KLK8), a threonine protease [1].

Cathepsin Proteasome Substrate specificity

Boc-LRR-AMC vs. Boc-VPR-AMC: Relative Efficiency as a Benchmark for Trypsin-Like Activity

In a panel of trypsin-like substrates tested against KLK8, Boc-VPR-AMC was the most efficient, and its kcat/Km value is often used as a benchmark (set to 100%) for normalizing the activity of other substrates. Boc-LRR-AMC exhibited a normalized activity of only 4.9% relative to Boc-VPR-AMC [1].

Protease kinetics Substrate profiling Activity normalization

Optimal Research Applications for Boc-LRR-AMC Based on Differentiating Evidence


Quantifying Proteasome Trypsin-Like Activity in Cell Lysates

The primary and most validated application for Boc-LRR-AMC is the specific measurement of trypsin-like peptidase activity of the 20S proteasome core and the 26S proteasome in cell or tissue lysates . As established in Section 3, its selectivity for the β2 subunit over the β5 (chymotrypsin-like) and β1 (caspase-like) sites is non-negotiable for accurate quantification. This makes it the required substrate for studies investigating the differential regulation of proteasome activities during cellular processes like oxidative stress, aging, or in response to experimental treatments [1].

High-Throughput Screening (HTS) for β2-Selective Proteasome Inhibitors

Boc-LRR-AMC is a validated tool for identifying and characterizing small-molecule inhibitors of the proteasome's trypsin-like site . As detailed in Section 3, its use in parallel with Suc-LLVY-AMC and Ac-nLPnLD-AMC allows for the determination of subunit-specific inhibitory profiles. This is essential for drug discovery programs targeting the proteasome, as it enables the identification of compounds that may selectively modulate the trypsin-like activity for therapeutic benefit, as seen with the development of novel antimalarial and anticancer agents [1].

Kinetic Characterization of Kallikrein-Related Peptidases (KLKs)

Beyond the proteasome, Boc-LRR-AMC is an established and quantitatively characterized substrate for specific Kallikrein-related peptidases, such as KLK5 and KLK8 . The kinetic data presented in Section 3 (e.g., kcat/Km of 834.47 mM⁻¹min⁻¹ for KLK8) provides a precise benchmark for enzyme activity. This enables researchers to use Boc-LRR-AMC for inhibitor screening, substrate profiling, and studying the role of these proteases in processes like skin desquamation and cancer progression [1].

Investigating Kex2 Endoprotease Activity in Yeast Models

Boc-LRR-AMC is a recognized substrate for Kex2 endoprotease (kexin) from S. cerevisiae . Its specificity for cleaving after the Leu-Arg-Arg sequence makes it a useful tool for studying this calcium-dependent serine protease in yeast. This application is particularly relevant for fundamental research into eukaryotic protein processing and secretion pathways, where yeast serves as a powerful genetic model [1].

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